molecular formula C15H10N2O3S B5695229 N-[3-(2,5-dioxopyrrol-1-yl)phenyl]thiophene-2-carboxamide CAS No. 6377-40-8

N-[3-(2,5-dioxopyrrol-1-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B5695229
CAS No.: 6377-40-8
M. Wt: 298.3 g/mol
InChI Key: AQYIHFNHIHSZAH-UHFFFAOYSA-N
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Description

N-[3-(2,5-dioxopyrrol-1-yl)phenyl]thiophene-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a pyrrolidine-2,5-dione moiety, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,5-dioxopyrrol-1-yl)phenyl]thiophene-2-carboxamide typically involves the coupling of a thiophene derivative with a pyrrolidine-2,5-dione derivative. One common method is the use of an optimized coupling reaction, which can yield several hybrid compounds with broad-spectrum activity . The reaction conditions often include the use of a base, such as triethylamine, and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,5-dioxopyrrol-1-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrrolidine-2,5-dione moiety can be reduced to form pyrrolidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require a catalyst, such as aluminum chloride (AlCl₃), and can be carried out under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyrrolidine-2,5-dione moiety can produce pyrrolidine derivatives with varying degrees of saturation.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(2,5-dioxopyrrol-1-yl)phenyl]thiophene-2-carboxamide involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition can reduce neuronal excitability and prevent the occurrence of seizures. The compound’s structure allows it to interact with specific molecular targets, modulating their activity and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2,5-dioxopyrrol-1-yl)phenyl]thiophene-2-carboxamide is unique due to its hybrid structure, combining the biological activity of the pyrrolidine-2,5-dione moiety with the versatile reactivity of the thiophene ring

Properties

IUPAC Name

N-[3-(2,5-dioxopyrrol-1-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c18-13-6-7-14(19)17(13)11-4-1-3-10(9-11)16-15(20)12-5-2-8-21-12/h1-9H,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYIHFNHIHSZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C=CC2=O)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358209
Record name N-[3-(2,5-dioxopyrrol-1-yl)phenyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56322902
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6377-40-8
Record name N-[3-(2,5-dioxopyrrol-1-yl)phenyl]thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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